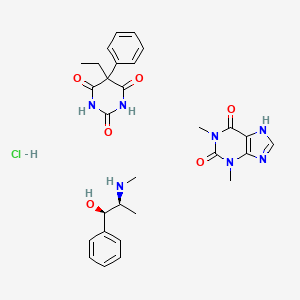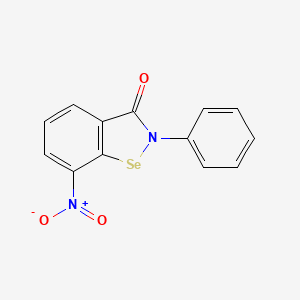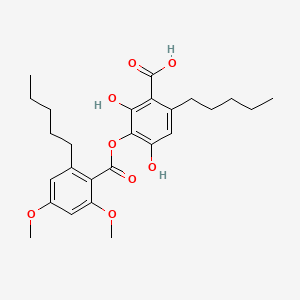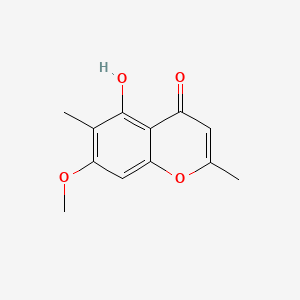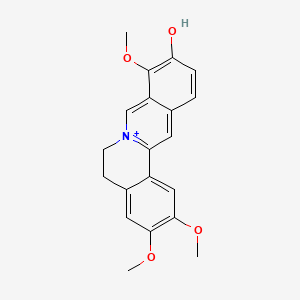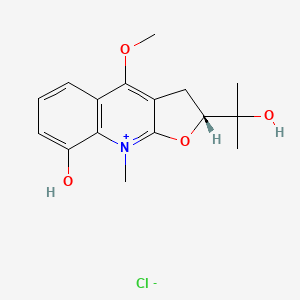
Trimethyltetradecylammonium hydroxide
Übersicht
Beschreibung
Trimethyltetradecylammonium hydroxide is a cationic germicidal detergent . It is often used in disinfectant and deodorant compositions . The molecular formula is C17H39NO .
Molecular Structure Analysis
The molecular structure of Trimethyltetradecylammonium hydroxide is represented by the formula C17H39NO . The InChI representation isInChI=1/C17H38N.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H2/q+1;/p-1 . Chemical Reactions Analysis
Trimethyltetradecylammonium hydroxide is widely used as a developer in the photolithography process for semiconductor and Liquid Crystal Display (LCD) manufacturing . It is also used in thermochemolysis, an analytical technique involving both pyrolysis and chemical derivatization of analytes .Physical And Chemical Properties Analysis
Trimethyltetradecylammonium hydroxide is a solid substance . The molecular weight is 273.4977 .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
TTAOH is utilized in capillary electrophoresis for the simultaneous speciation of various compounds. For instance, it aids in the simultaneous determination of arsenic, selenium, antimony, and tellurium species in waters and soil extracts. The separation is achieved in a fused silica capillary filled with an electrolyte solution containing TTAOH, with the concentration and pH of TTAOH impacting the electrophoretic mobility of the species (Casiot et al., 1998). Additionally, TTAOH is used in the determination of silicate, alongside other nutrients like nitrite, nitrate, and phosphate, in river waters. The separation process involves a similar mechanism, highlighting the versatility of TTAOH in analytical chemistry (Alonso & Prego, 2000).
Material Science and Surface Chemistry
In material science, TTAOH is significant for phase studies in systems involving mixed surfactants. For example, phase equilibria studies in systems of TTAOH and hexadecyltrimethylammonium bromide (HTAB) have been conducted. These studies involve examining phases under a polarizing microscope and constructing phase diagrams, which are crucial for understanding the properties and behaviors of these mixed systems (Suhaimi et al., 1993). Similarly, its role in the formation and behavior of cationic mixed micelles, especially in the presence of β-cyclodextrin, has been studied, providing insights into surfactant interactions and micelle formation (Bakshi, 2000).
Environmental Science and Corrosion Inhibition
In environmental science, TTAOH finds application as a corrosion inhibitor. A study on the anticorrosive effects of TTAOH derivatives on steel in acidic conditions revealed that these compounds act as mixed-type corrosion inhibitors. This is particularly relevant in industrial applications where corrosion prevention is critical (Arellanes-Lozada et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
trimethyl(tetradecyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNHCZHNVOCMHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233969 | |
| Record name | Trimethyltetradecylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyltetradecylammonium hydroxide | |
CAS RN |
84927-25-3 | |
| Record name | Tetradecyltrimethylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84927-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyltetradecylammonium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084927253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyltetradecylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyltetradecylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethyltetradecylammonium hydroxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUM9RPW9YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TTAOH interact with di-(2-ethylhexyl) phosphoric acid (DEHPA) to form different structures in solution?
A1: TTAOH, a single-tailed cationic surfactant, interacts with DEHPA, a double-tailed extractant, in water to form a variety of structures depending on their molar ratio (r). [, , ] These structures arise from the electrostatic interactions between the positively charged TTAOH headgroup and the negatively charged DEHPA headgroup. At specific ratios, these interactions lead to the self-assembly of:
- Densely stacked multilamellar vesicles (r = 0.9): These structures are characterized by multiple bilayers closely packed together, resembling an onion-like arrangement. [, ]
- Oligovesicular vesicles: These are larger vesicles encapsulating smaller vesicles within their aqueous core. [, ]
- Bilayer cylinders and tubes: These structures highlight the flexibility of the bilayer formed by TTAOH and DEHPA. [, ]
- Lamellar phase (r=1.0): This phase consists of planar bilayer sheets stacked parallel to each other, forming a more ordered structure. []
Q2: What are the analytical techniques used to characterize the structures formed by TTAOH and DEHPA?
A2: A combination of techniques is employed to characterize the self-assembled structures formed by TTAOH and DEHPA. Some of the key methods include:
- Cryogenic transmission electron microscopy (cryo-TEM): This technique allows for the direct visualization of the vesicles, cylinders, and tubes formed in solution. [, , ] Cryo-TEM provides valuable insights into the size, shape, and morphology of these self-assembled structures.
- Polarized light microscopy: This method is used to observe the birefringence of the Lα phases, indicating the presence of anisotropic structures like vesicles and lamellar structures. [, , ]
- Rheology: Rheological measurements, such as steady-state shear flow curves, provide information about the viscosity and elasticity of the formed phases. This data helps to understand the mechanical properties and flow behavior of the different structures. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both deuterium (2H NMR) and phosphorus (31P NMR) NMR are used to probe the molecular dynamics and order within the bilayer structures. [] Changes in peak shape and chemical shift provide information about the phase transitions and the mobility of the molecules within each phase.
Q3: What are the potential applications of these TTAOH and DEHPA self-assembled structures?
A3: The research on TTAOH and DEHPA mixtures focuses on understanding the fundamental properties and phase behavior of these catanionic systems. [, , ] The unique structures formed, particularly the vesicles, hold potential for applications such as:
- Vesicle-extraction technology: DEHPA is known for its ability to extract rare earth metal ions. [, ] Incorporating DEHPA into vesicles formed with TTAOH could lead to novel and efficient extraction methodologies for these valuable metals.
- Drug delivery systems: Vesicles can encapsulate and deliver drugs, making them promising candidates for drug delivery applications. [, ] Further research is needed to explore the biocompatibility and drug loading capacity of these specific TTAOH-DEHPA vesicles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1230238.png)

![2-[[2-(4-Methoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]-4-methylpentanoic acid](/img/structure/B1230243.png)
![3-(11,11-Dimethyl-8-methylene-4-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione](/img/structure/B1230246.png)

